1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8BrFO2. It is a cyclopropane derivative with a bromine and fluorine substituent on the phenyl ring. This compound is of interest in organic synthesis and various chemical processes due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzene and cyclopropane carboxylic acid.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Functional Group Introduction: The bromine and fluorine substituents are introduced through halogenation reactions, typically using bromine and fluorine sources under controlled conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which impart distinct reactivity and properties .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGTUFHVPMZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314649-82-5 |
Source
|
Record name | 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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